2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal
Description
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal is a hydrazono-propanal derivative characterized by a thiophene (2-thienyl) group at the 3-oxo position and a 3-methylphenyl substituent on the hydrazone moiety. This compound belongs to a class of α,β-unsaturated carbonyl hydrazones, which are notable for their conjugated systems and diverse reactivity. The thienyl group introduces sulfur-based heteroaromaticity, while the 3-methylphenyl group provides steric and electronic modulation. Such compounds are typically synthesized via diazo-coupling reactions between ketones and aryl diazonium salts, as exemplified in related syntheses .
Properties
IUPAC Name |
(Z)-3-hydroxy-2-[(3-methylphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,17H,1H3/b12-9-,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLLRFSKOLXRX-URYLYREUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C\O)/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal typically involves the reaction of 3-methylphenylhydrazine with a suitable aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The thienyl ring may also contribute to the compound’s activity by providing additional binding sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The target compound is differentiated from analogs by the combination of 2-thienyl and 3-methylphenyl substituents. Key comparisons include:
Table 1: Structural Comparison with Analogs
Electronic Effects :
- Thienyl vs. Phenyl : The 2-thienyl group (in the target compound) introduces sulfur’s electron-rich nature, enhancing conjugation and polarizability compared to phenyl analogs. This impacts UV-Vis absorption and optoelectronic properties .
- 3-Methylphenyl vs. 4-Methoxyphenyl: The 3-methyl group is a weaker electron donor than 4-methoxy, leading to reduced resonance stabilization in the hydrazone moiety .
Condensation Reactions
The target compound’s α,β-unsaturated carbonyl system enables condensation with active methylene compounds (e.g., ethyl cyanoacetate). However, substituents dictate product selectivity:
- Analog 1a (3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal): Reacts with ethyl cyanoacetate to form azonicotinic acid esters (e.g., 6a or 8) under varying conditions .
Electrocyclization
- Analog 1c (4-nitrophenylhydrazone): Undergoes 6π-electrocyclization to form dihydropyridocinnolines .
- Target Compound : The absence of strong electron-withdrawing groups (e.g., nitro) likely disfavors such pathways, favoring condensations instead.
Table 2: Functional Comparison
Thermal Stability :
Spectral and Physical Properties
- IR Spectroscopy : The target compound’s C=N and C=O stretches (~1591 cm⁻¹ and ~1639 cm⁻¹, respectively) align with analogs , but C–S vibrations (~700 cm⁻¹) are unique to thienyl derivatives.
- NMR : The 3-methylphenyl group’s singlet (~2.08 ppm in DMSO-d₆) contrasts with deshielded protons in electron-rich analogs (e.g., 4-methoxyphenyl at ~3.8 ppm) .
Biological Activity
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal, also known by its CAS number 338400-27-4, is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a thienyl group and a hydrazone linkage, which are known to influence its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O2S, with a molar mass of approximately 272.33 g/mol. The presence of the hydrazone functional group enhances its chemical reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Many hydrazones have been studied for their ability to scavenge free radicals and protect cells from oxidative stress.
- Antitumor Effects : Some studies suggest that hydrazone derivatives can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis.
- Antimicrobial Properties : Hydrazones have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents.
Antioxidant Activity
A study examining the antioxidant properties of various hydrazones found that certain derivatives significantly reduced oxidative stress markers in vitro. The mechanism was attributed to the ability of these compounds to donate electrons and stabilize free radicals.
Antitumor Activity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer (MCF-7) cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Antimicrobial Properties
Research has highlighted the antibacterial effects of hydrazone compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal | C13H11ClN4OS | Antitumor, Antioxidant |
| 2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal | C16H16FN4O | Antimicrobial |
| 2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal | C18H20N4O | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
